Sorbitan monooleate

Catalog No.
S543599
CAS No.
1338-43-8
M.F
C24H44O6
M. Wt
428.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sorbitan monooleate

CAS Number

1338-43-8

Product Name

Sorbitan monooleate

IUPAC Name

[(2R)-2-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate

Molecular Formula

C24H44O6

Molecular Weight

428.6 g/mol

InChI

InChI=1S/C24H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h9-10,20-21,23-26,28H,2-8,11-19H2,1H3/b10-9-/t20-,21+,23+,24?/m0/s1

InChI Key

NWGKJDSIEKMTRX-BFWOXRRGSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O

Solubility

SOL IN MOST MINERAL & VEGETABLE OILS; INSOL IN ACETONE; SLIGHTLY SOL IN ETHER; DISPERSIBLE IN WATER

Synonyms

sorbitan monooleate, sorbitan oleate, Span 80

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](C1[C@@H]([C@H](CO1)O)O)O

Description

The exact mass of the compound Sorbitan monooleate is 428.3138 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in most mineral & vegetable oils; insol in acetone; slightly sol in ether; dispersible in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406239. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Hexoses - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Emulsification:

  • Sorbitan monooleate acts as an emulsifier, enabling the formation and stabilization of mixtures between immiscible liquids, such as oil and water. This property makes it valuable in preparing emulsions for biological studies, like creating liposomes for drug delivery research [].

Dispersion:

  • It can disperse solid particles in liquid solutions, improving their homogeneity and preventing aggregation. This application is beneficial in dispersing hydrophobic drugs or nanoparticles for in vitro and in vivo experiments [].

Wetting:

  • Sorbitan monooleate enhances the wetting properties of solutions, allowing them to spread and interact more effectively with surfaces. This characteristic is useful in cell culture studies, promoting better cell attachment and growth on culture plates [].

Other Applications:

  • Beyond the functionalities mentioned above, sorbitan monooleate finds applications in protein extraction and purification procedures due to its ability to solubilize membrane proteins.
  • Additionally, researchers utilize it in various immunological assays, such as enzyme-linked immunosorbent assays (ELISA), to improve antigen and antibody interactions [].

Safety and Regulation:

  • Sorbitan monooleate is generally considered safe for research purposes. Regulatory bodies like the European Food Safety Authority (EFSA) have established acceptable daily intake (ADI) values for its consumption [].

Sorbitan monooleate, also known as Sorbitan Oleate or Span 80, is a non-ionic surfactant derived from the esterification of sorbitol and oleic acid. Its chemical formula is C24H44O6C_{24}H_{44}O_{6}, and it is characterized by its ability to stabilize oil-in-water and water-in-oil emulsions due to its unique molecular structure. Sorbitan monooleate appears as a pale yellow viscous liquid with a fatty odor, and it has a low hydrophilic-lipophilic balance (HLB) value of approximately 4.3, making it particularly effective in formulations requiring lipophilic properties .

In emulsions, SM acts as an emulsifier by positioning itself at the interface between oil and water phases. The hydrophilic sorbitan moiety interacts with water molecules, while the hydrophobic oleic acid tail interacts with oil molecules. This creates a physical barrier that prevents oil droplets from coalescing, resulting in a stable emulsion.

Similarly, in pharmaceuticals, SM can aid in solubilizing poorly soluble drugs by forming micelles. Micelles are spherical structures formed by SM molecules, with the hydrophobic tails facing inwards and the hydrophilic heads facing outwards. The drug molecules can then be incorporated within the hydrophobic core of the micelle, allowing for better dispersion in water.

  • Skin Irritation: Prolonged or repeated contact with SM may cause mild skin irritation in some individuals.
  • Eye Irritation: Direct contact with SM can irritate the eyes.
  • Ecotoxicity: While data is limited, some studies suggest SM may have mild ecotoxicological effects on aquatic organisms at high concentrations.

The primary reaction involved in the synthesis of sorbitan monooleate is the esterification of sorbitol with oleic acid. This process can be catalyzed by various acids, including p-toluene sulfonic acid or sodium hydroxide, under controlled temperatures (typically around 180-220°C) and atmospheric pressure. The reaction results in the formation of sorbitan monooleate along with other sorbitan esters, such as sorbitan dioleate and sorbitan trioleate, depending on the stoichiometry of the reactants .

Sorbitan monooleate exhibits low toxicity and is generally recognized as safe for use in food and cosmetic applications. It acts as an emulsifier and stabilizer, facilitating the mixing of immiscible liquids such as oil and water. Additionally, it has been shown to possess antimicrobial properties, which enhance its utility in various formulations . Its role in drug delivery systems has also been explored due to its ability to enhance the solubility of poorly soluble compounds .

The synthesis of sorbitan monooleate typically involves the following steps:

  • Dehydration of Sorbitol: Sorbitol is dehydrated to form sorbitan using an etherification catalyst.
  • Esterification: The dehydrated sorbitan is then reacted with oleic acid in the presence of an esterification catalyst. The molar ratio of oleic acid to sorbitol can be adjusted to optimize yield.
  • Reaction Conditions: The reaction is conducted under controlled temperature and pressure conditions, usually around 180-220°C for several hours.
  • Purification: The crude product may undergo further purification processes to isolate pure sorbitan monooleate .

Sorbitan monooleate is widely used across various industries due to its emulsifying properties:

  • Food Industry: As an emulsifier in products like ice cream, salad dressings, and baked goods to improve texture and stability.
  • Cosmetics: In creams and lotions for its ability to stabilize emulsions and enhance skin feel.
  • Pharmaceuticals: As a surfactant in drug formulations to improve solubility and bioavailability.
  • Industrial

Research indicates that sorbitan monooleate interacts favorably with various other surfactants and compounds. Its low HLB value allows it to work effectively alongside high HLB surfactants to create stable emulsions. Additionally, studies have shown that it can enhance the solubility of hydrophobic drugs when used in conjunction with other excipients in pharmaceutical formulations .

Sorbitan monooleate belongs to a class of compounds known as sorbitan esters, which include several related substances that share similar properties but differ in their fatty acid components or esterification levels. Here are some similar compounds:

Compound NameFatty Acid ComponentHLB ValueUnique Properties
Sorbitan DioleateOleic Acid3.8Higher emulsifying capacity than monooleate
Sorbitan TrioleateOleic Acid1.8Suitable for water-in-oil emulsions
Polysorbate 80Oleic Acid15Higher HLB value; used for oil-in-water emulsions
Isosorbide MonooleateOleic Acid6.7Enhanced solubility for certain applications
Glyceryl MonostearateStearic Acid4.7Used primarily in food applications

Sorbitan monooleate's uniqueness lies in its balance between hydrophilic and lipophilic characteristics, making it particularly effective for specific applications where both types of emulsions are required .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid
Yellow to amber liquid; [Merck Index] Clear deep brownish-yellow viscous liquid; [MSDSonline]

Color/Form

AMBER LIQUID

XLogP3

6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

428.31378912 g/mol

Monoisotopic Mass

428.31378912 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

06XEA2VD56

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1596 of 1598 companies (only ~ 0.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Surface-Active Agents

Other CAS

1338-43-8
9015-08-1

Absorption Distribution and Excretion

WHEN DIGESTED, BOTH THE FATTY ACID & THE POLYHYDRIC ALCOHOL SORBITAN ARE ABSORBED, BUT THE LATTER IS COMPLETELY EXCRETED IN URINE. /SORBITAN MONOSTEARATE/

Wikipedia

Sorbitan_monooleate
Methionol

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fragrance Ingredients
EMULSIFIER; -> JECFA Functional Classes
Cosmetics -> Emulsifying

Methods of Manufacturing

WATER-INSOLUBLE NONIONIC SURFACTANTS MADE BY ESTERIFYING WITH DIGESTIBLE FATTY ACIDS VARIOUS PARTIAL ANHYDRIDES OF SORBITOL. /SORBITAN MONOSTEARATE/

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Printing Ink Manufacturing
Miscellaneous Manufacturing
Paper Manufacturing
Textiles, apparel, and leather manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Plastics Material and Resin Manufacturing
Utilities
Explosives Manufacturing
Wholesale and Retail Trade
Not Known or Reasonably Ascertainable
Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Mining (except Oil and Gas) and support activities
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Other (requires additional information)
Agriculture, Forestry, Fishing and Hunting
Sorbitan, mono-(9Z)-9-octadecenoate: ACTIVE
HYDROPHILIC CHARACTER /OF SPAN/ IS SUPPLIED BY FREE HYDROXYL & OXYETHYLENE GROUPS...LIPOPHIL PORTION IS FOUND IN THE LONG CHAIN FATTY ACIDS USED. THE SPAN TYPE MATERIALS ARE PARTIAL ESTERS OF COMMON FATTY ACIDS (LAURIC, PALMITIC, STEARIC & OLEIC) & HEXITOL ANHYDRIDES (LEXITANS & HEXIDES) DERIVED FROM SORBITOL. /SPAN/
ADDED IN SMALL QUANTITIES TO MANY FOODS, BEVERAGES, COSMETICS /SORBITAN MONOSTEARATE/

Analytic Laboratory Methods

NUCLEAR MAGNETIC RESONANCE CHEMICAL SHIFT VALUES WERE USED IN DETERMINATION OF HLB VALUES FOR SURFACTANTS: CHOLESTEROL & ITS ESTER, TWEENS, & SPANS.

Dates

Modify: 2024-04-15

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